2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound featuring a pyridine-pyrrolidine scaffold with a cyclopropylamino substituent and an aldehyde functional group. Its structural complexity and stereoelectronic properties make it a candidate for pharmaceutical and materials science research. The compound’s conformation and intermolecular interactions are often elucidated via X-ray crystallography, with software like SHELX playing a critical role in refining structural parameters such as bond lengths, angles, and torsional flexibility .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-[2-(cyclopropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H17N3O/c17-9-16-8-2-4-12(16)11-3-1-7-14-13(11)15-10-5-6-10/h1,3,7,9-10,12H,2,4-6,8H2,(H,14,15) |
InChI Key |
FLIITMANKWXRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by functional group modifications. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, and the pyridine ring can be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique attributes are best contextualized by comparing it to structurally related molecules. Below is a detailed analysis of its key similarities and distinctions:
Structural Analog: 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde
- Key Difference: Replacement of the cyclopropylamino group with a primary amine.
- Cyclopropyl substituents are known to improve metabolic stability in drug candidates, a property absent in the simpler amine derivative .
Structural Analog: 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Key Difference : Substitution of cyclopropyl with a bulkier cyclohexyl group.
- Impact: The cyclohexyl group increases hydrophobicity, which may enhance membrane permeability but reduce solubility.
Functional Group Analog: 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylic Acid
- Key Difference : Aldehyde group replaced by a carboxylic acid.
- Impact :
- The aldehyde in the target compound allows for nucleophilic addition reactions, enabling covalent binding to biological targets (e.g., kinases).
- The carboxylic acid analog exhibits higher polarity, favoring aqueous solubility but limiting blood-brain barrier penetration.
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Group |
|---|---|---|---|---|---|
| 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde | 245.3 | 1.8 | 1 | 4 | Aldehyde |
| 2-(2-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde | 191.2 | 0.9 | 2 | 4 | Primary amine |
| 2-(2-(Cyclohexylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde | 285.4 | 3.2 | 1 | 4 | Cyclohexylamine |
| 2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carboxylic Acid | 261.3 | 1.2 | 2 | 5 | Carboxylic acid |
*LogP values estimated via computational modeling.
Research Findings and Implications
- Conformational Rigidity : The cyclopropyl group in the target compound restricts rotational freedom, as confirmed by SHELX-refined crystallographic data. This rigidity is absent in analogs with linear alkylamines, which exhibit greater conformational flexibility .
- Reactivity : The aldehyde group enables Schiff base formation, a feature exploited in prodrug design. In contrast, carboxylic acid analogs rely on ionic interactions, limiting their utility in covalent inhibitor strategies.
- Thermodynamic Stability : Cyclopropyl-containing analogs demonstrate higher thermal stability in differential scanning calorimetry (DSC) studies compared to cyclohexyl derivatives, likely due to reduced steric strain.
Biological Activity
2-(2-(Cyclopropylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a cyclopropylamino moiety linked to a pyridine and a pyrrolidine ring, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in treating various neurological disorders and other conditions.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Molecular Formula : C13H16N2O
- Molecular Weight : Approximately 216.28 g/mol
- Functional Groups :
- Pyridine ring
- Pyrrolidine ring
- Cyclopropylamine moiety
- Aldehyde group
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, particularly in the context of neurological functions. Compounds with similar structural motifs have been studied for their roles as potential inhibitors of neuronal nitric oxide synthase (nNOS) and other targets involved in neurotransmission.
-
Inhibition of Neuronal Nitric Oxide Synthase :
- Compounds containing pyrrolidine and cyclopropylamine structures have shown promise as nNOS inhibitors, which could lead to neuroprotective effects.
- The inhibition of nNOS may reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
-
Binding Affinity to Receptors :
- Preliminary studies suggest that this compound may exhibit significant binding affinity to specific receptors involved in neurotransmission, such as the alpha(2)-delta subunit of voltage-gated calcium channels.
- This binding can modulate neurotransmitter release and neuronal excitability.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to this compound. Below are key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
